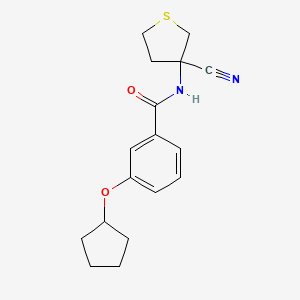

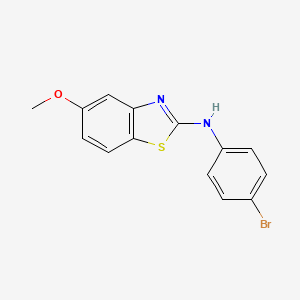

![molecular formula C18H18ClN3O3 B2964971 3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941947-01-9](/img/structure/B2964971.png)

3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the core structure. The nitrogen atom’s location in the pyridine ring can result in four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidines can be complex and involve multiple steps. For example, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form pyrido[2,3-d]pyrimidin-5-one .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Synthesis Techniques

The structural characterization and synthesis of related pyrido[2,3-d]pyrimidine derivatives have been a significant area of research. Studies demonstrate the synthesis and characterization of compounds with similar structures, highlighting methodologies that could be applicable to 3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. For example, research on racemic and hydroxy-substituted indeno[1',2':2,3]pyrido[5,6-d]pyrimidines showcased their crystallization processes and the formation of hydrogen bonds in their crystal structures (Low et al., 2004).

Reactions and Chemical Properties

Investigations into the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines provide insights into the chemical reactivity and potential transformations of pyrido[2,3-d]pyrimidine derivatives under various conditions (Kinoshita et al., 1989). These findings are crucial for understanding the chemical behavior of this compound in different environments.

Pharmacological Applications

The synthesis and evaluation of pyrido[1,2-a]pyrimidine-2,4(3H)-diones for their urease inhibition activity represent a potential pharmacological application of pyrido[2,3-d]pyrimidine derivatives. Compounds in this class have shown varying degrees of activity, indicating the potential for developing novel inhibitors based on the structural framework of pyrido[2,3-d]pyrimidines (Rauf et al., 2010).

Antimicrobial and Antibacterial Agents

Research into novel antibacterial agents, including 1-(2',4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, underscores the antimicrobial potential of chlorophenyl-substituted compounds. These studies highlight the process of synthesizing compounds and evaluating their efficacy against various bacterial strains, providing a foundation for further exploration of this compound as an antimicrobial agent (Sheikh et al., 2009).

Wirkmechanismus

Target of action

Pyridopyrimidines, the class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . They have been reported to show antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities

Mode of action

The mode of action of pyridopyrimidines can vary depending on the specific compound and its targets. For example, some pyridopyrimidines are known to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases .

Biochemical pathways

Without specific information on the targets and mode of action of this compound, it’s difficult to determine the exact biochemical pathways it affects. Given the activities of other pyridopyrimidines, it could potentially be involved in pathways related to cell proliferation, inflammation, pain sensation, blood pressure regulation, and histamine response .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-4-25-15-11(2)9-20-16-14(15)17(23)22(18(24)21(16)3)10-12-6-5-7-13(19)8-12/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMJWYHULICDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)

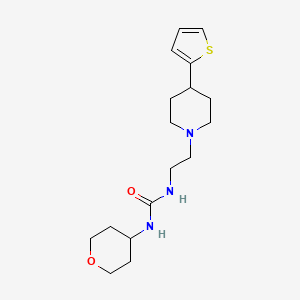

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)

![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2964892.png)

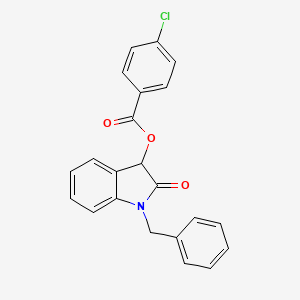

![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)

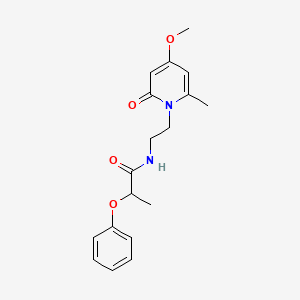

![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)

![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)